N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine
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Overview
Description
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine is a complex organic compound that features a pyrazole ring and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine typically involves the alkylation of pyrazoles with bromomethyl derivatives. For instance, a mixture of 3,5-dimethyl-1H-pyrazole and potassium tert-butoxide in tetrahydrofuran can be stirred at reflux to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1,3-dimethylpyrazole
- N-(2-methoxy-1,3-dioxan-5-yl)methylacrylamide
Uniqueness
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine is unique due to its combination of a pyrazole ring and a benzothiadiazole moiety, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2,1,3-benzothiadiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-9(13(19-3)18(2)15-8)7-14-10-5-4-6-11-12(10)17-20-16-11/h4-6,14H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQJADOPGQSUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CC=CC3=NSN=C32)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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